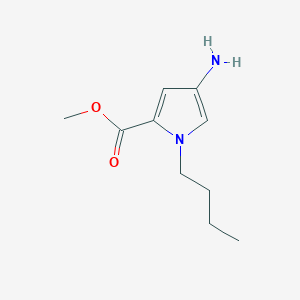
Methyl 4-amino-1-butyl-1h-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-1-butyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-butyl-1H-pyrrole-2-carboxylate typically involves the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation and cyclization reactions. The use of catalytic systems, such as ruthenium complexes and alkali metal bases, can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-amino-1-butyl-1H-pyrrole-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino and ester groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the pyrrole ring .
Aplicaciones Científicas De Investigación
Methyl 4-amino-1-butyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of advanced materials, such as polymers and dyes
Mecanismo De Acción
The mechanism by which Methyl 4-amino-1-butyl-1H-pyrrole-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate
- Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate
- Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
Uniqueness
Methyl 4-amino-1-butyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C10H16N2O2 |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
methyl 4-amino-1-butylpyrrole-2-carboxylate |
InChI |
InChI=1S/C10H16N2O2/c1-3-4-5-12-7-8(11)6-9(12)10(13)14-2/h6-7H,3-5,11H2,1-2H3 |
Clave InChI |
ACLORKBMNUQMCT-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C=C(C=C1C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(propan-2-yl)amino]pentanoate hydrochloride](/img/structure/B13640820.png)
![6-Bromo-2-chloro-9,9'-spirobi[fluorene]](/img/structure/B13640824.png)

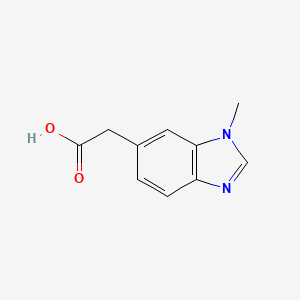
![Ethyl 1-[(2-fluoro-4-pyridinyl)methyl]-4-piperidinecarboxylate](/img/structure/B13640831.png)

![1-Bromoimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13640843.png)

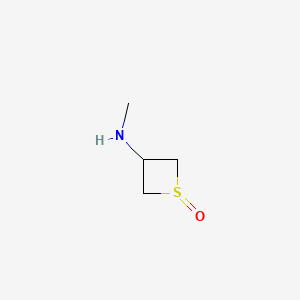

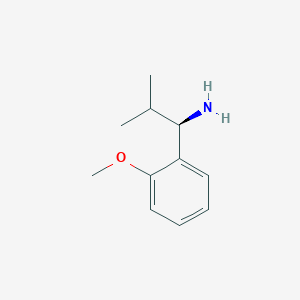
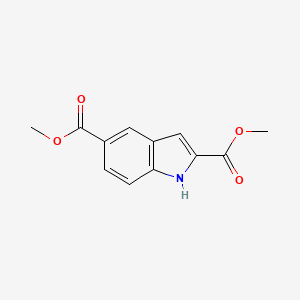
![9,9-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13640875.png)
